N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline
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Overview
Description
N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline is a synthetic organic compound that features a unique combination of an imidazole ring and a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines under acidic conditions.
Attachment of the Imidazole to the Aniline: The imidazole derivative is then reacted with a fluorinated aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the fluorinated aniline moiety, potentially converting it to a non-fluorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Non-fluorinated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand the role of fluorinated anilines in biological systems, including their metabolism and toxicity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline exerts its effects involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2-chloroaniline
- N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-bromo-2-methylaniline
Uniqueness
N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3-fluoro-2-methylaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C11H14FN3 |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H14FN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-4,15H,5-7H2,1H3,(H,13,14) |
InChI Key |
KNISGYATNJJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=NCCN2 |
Origin of Product |
United States |
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